molecular formula C9H12N2S B5774531 6-Propyl-thionicotinamide

6-Propyl-thionicotinamide

Cat. No.: B5774531
M. Wt: 180.27 g/mol
InChI Key: YKQPQSBHECIJFA-UHFFFAOYSA-N
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Description

6-Propyl-thionicotinamide is a chemical compound known for its unique properties and applications in various fields It is a derivative of thionicotinamide, characterized by the presence of a propyl group attached to the nitrogen atom in the thionicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Propyl-thionicotinamide typically involves the thioacylation of primary amines. One common method includes mixing propylamine with thionicotinamide in water and heating the reaction mixture at 70-80°C until completion. The reaction yields a light yellow precipitate, which is then purified by recrystallization from a dichloromethane-hexane mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-thionicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

6-Propyl-thionicotinamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioamide derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Propyl-thionicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as thyroid peroxidase, which plays a crucial role in thyroid hormone synthesis. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism .

Comparison with Similar Compounds

Similar Compounds

    Thionicotinamide: The parent compound, which lacks the propyl group.

    Propylthiouracil: Another thioamide derivative used in the treatment of hyperthyroidism.

    Methimazole: A similar antithyroid drug with a different chemical structure.

Uniqueness

6-Propyl-thionicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its propyl group enhances its interaction with certain molecular targets, making it more effective in specific applications compared to its analogs.

Properties

IUPAC Name

6-propylpyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQPQSBHECIJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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